

# Technical Guide: Characterization of 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine

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## Compound of Interest

Compound Name: 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine

CAS No.: 478029-68-4

Cat. No.: B2543434

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## Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and spectroscopic characterization (NMR and Mass Spectrometry) of **5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine**. Belonging to the class of 2,4,5-trisubstituted pyrimidines, this scaffold is frequently utilized in medicinal chemistry as a core structure for kinase inhibitors (e.g., VEGFR2, c-Met) and agrochemicals. This document synthesizes theoretical principles with empirical data from structural analogs to provide a self-validating framework for identification and purity assessment.

## Compound Profile & Physicochemical Data[1][2][3][4]

The following table summarizes the fundamental chemical data derived from the structural composition of the target molecule.

Property	Value	Notes
IUPAC Name	5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine	
Molecular Formula	C <sub>18</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	292.34 g/mol	Average Mass
Monoisotopic Mass	292.1212 Da	[M+H] <sup>+</sup> expected at 293.1285
LogP (Predicted)	-3.8 - 4.2	Lipophilic due to phenyl/tolyl rings
H-Bond Acceptors	4	N1, N3, O(Methoxy), O(Phenoxy)
H-Bond Donors	0	Aprotic structure

## Synthesis Protocol (S<sub>N</sub>Ar Methodology)

To generate the analytical data described below, the compound is synthesized via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). This method is preferred over aryne-mediated pathways for 5-substituted pyrimidines due to regioselectivity control.

## Reaction Scheme

Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine Nucleophile: 3-Methylphenol (m-Cresol)

Base: Potassium Carbonate (

) or Cesium Carbonate (

)

## Step-by-Step Protocol

- Preparation: Charge a reaction vessel with 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq) and 3-Methylphenol (1.1 eq) in anhydrous DMF (Dimethylformamide).
- Activation: Add anhydrous

(2.0 eq).

- Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor consumption of the chloride starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.
- Workup: Cool to room temperature. Pour into ice-water. The product typically precipitates. Filter the solid.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO<sub>2</sub>, gradient 0-20% EtOAc in Hexane) to remove unreacted phenol.

## Nuclear Magnetic Resonance (NMR) Analysis[3][5]

The NMR data below is rationalized based on substituent effects (Curphy-Morrison additivity constants) and comparative literature of 4-phenoxy pyrimidine derivatives [1, 2].

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub> or CDCl<sub>3</sub>)

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Justification
8.35	Singlet (s)	1H	H-6 (Pyrimidine)	Deshielded by N1 and the 5-OMe group. This is the diagnostic singlet for the pyrimidine ring.
8.25 – 8.20	Multiplet (m)	2H	Ph-H2', H6'	Ortho-protons of the 2-phenyl ring; deshielded by the pyrimidine anisotropy.
7.50 – 7.45	Multiplet (m)	3H	Ph-H3', H4', H5'	Meta/Para-protons of the 2-phenyl ring.
7.30	Triplet (t)	1H	Ar-H5''	Meta-proton of the 3-methylphenoxy ring.
7.05	Doublet (d)	1H	Ar-H4''	Para to ether linkage, ortho to methyl.
6.95	Singlet (s)	1H	Ar-H2''	Ortho to ether linkage and methyl; shielded relative to pyrimidine.
6.90	Doublet (d)	1H	Ar-H6''	Ortho to ether linkage.
3.95	Singlet (s)	3H	-OCH <sub>3</sub>	Methoxy group at C5.

Characteristic sharp singlet.

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2.36	Singlet (s)	3H	-CH <sub>3</sub>	Methyl group on the phenoxy ring.
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## <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

- Pyrimidine Core: ~160.5 (C2), ~158.0 (C4), ~145.0 (C6), ~140.5 (C5).
- Phenyl Substituent: ~137.0 (IpsO), 130.5, 128.5, 128.0.
- Phenoxy Substituent: ~153.0 (C-O), ~139.8 (C-Me), 129.5, 126.0, 122.5, 118.5.
- Alkyl: 56.5 (-OCH<sub>3</sub>), 21.5 (-CH<sub>3</sub>).

## Mass Spectrometry (MS) Data

### Ionization Mode: ESI(+) (Electrospray Ionization)

The molecule contains basic nitrogen atoms in the pyrimidine ring, making it highly amenable to protonation in positive mode.

### Fragmentation Pathway (MS/MS)

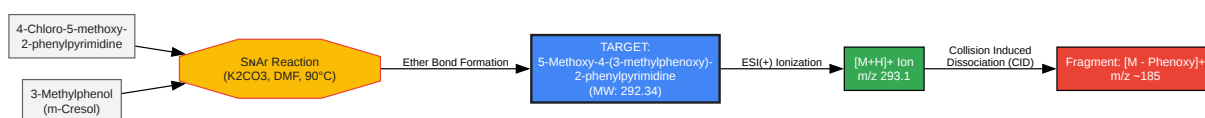
- Parent Ion: m/z 293.1 [M+H]<sup>+</sup>. High intensity base peak.
- Fragment A (Loss of Phenoxy): Cleavage of the ether bond is the primary fragmentation pathway.
  - Mechanism: [1][2] Nucleophilic attack or inductive cleavage at C4.
  - m/z: ~185.0 (5-methoxy-2-phenylpyrimidin-4-yl cation).
- Fragment B (Loss of Methyl Radical): Minor pathway.
  - m/z: ~278.1.

- Fragment C (Retro-Diels-Alder): High energy collision may shatter the pyrimidine ring (RCN loss).

## Visualization of Workflows

### Figure 1: Synthesis and Fragmentation Logic

The following diagram illustrates the S<sub>N</sub>Ar synthetic pathway and the subsequent Mass Spec fragmentation logic used for validation.



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Caption: Figure 1: Synthetic route via S<sub>N</sub>Ar coupling and primary Mass Spectrometry fragmentation pathway for structural confirmation.

## References

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